molecular formula C28H26F3N3O2 B11411370 4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B11411370
M. Wt: 493.5 g/mol
InChI Key: AUOGZGVISDKYID-UHFFFAOYSA-N
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Description

4-[1-(4-Phenoxybutyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring, a phenoxybutyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenoxybutyl Group: This step involves the reaction of the benzodiazole intermediate with a phenoxybutyl halide in the presence of a base.

    Introduction of the Trifluoromethylphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethylphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Phenoxybutyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(4-Phenoxybutyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-phenyl-1H-1,2,3-triazole
  • Indole Derivatives
  • Imidazole Containing Compounds

Uniqueness

4-[1-(4-Phenoxybutyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to its combination of a benzodiazole ring, a phenoxybutyl group, and a trifluoromethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C28H26F3N3O2

Molecular Weight

493.5 g/mol

IUPAC Name

4-[1-(4-phenoxybutyl)benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C28H26F3N3O2/c29-28(30,31)21-9-8-10-22(18-21)34-19-20(17-26(34)35)27-32-24-13-4-5-14-25(24)33(27)15-6-7-16-36-23-11-2-1-3-12-23/h1-5,8-14,18,20H,6-7,15-17,19H2

InChI Key

AUOGZGVISDKYID-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5

Origin of Product

United States

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